4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a cyclopenta[d]pyrimidin-2-one derivative featuring a 2,5-dimethylphenylthioether group at position 4 and a furan-2-ylmethyl substituent at position 1. This scaffold is part of a broader class of pyrimidinone derivatives known for diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The cyclopenta[d]pyrimidin-2-one core provides structural rigidity, while the substituents influence electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-8-9-15(2)16(11-14)13-26-20-18-6-3-7-19(18)23(21(24)22-20)12-17-5-4-10-25-17/h4-5,8-11H,3,6-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCIELGMZDOWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, including the formation of the furan ring, the cyclopenta[d]pyrimidinone core, and the attachment of the sulfanyl group. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the cyclopenta[d]pyrimidinone core: This step often involves the condensation of suitable starting materials, followed by cyclization and oxidation reactions.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions, where a sulfanyl group is introduced to the dimethylphenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has numerous scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in various industrial processes, such as catalysis and material science, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and analogous cyclopenta[d]pyrimidin-2-one derivatives:
Key Insights:
Substituent Effects on Activity :
- Aromatic vs. Alkyl Groups : The target compound’s 2,5-dimethylphenyl and furan-2-ylmethyl groups likely enhance lipophilicity and target affinity compared to alkyl-substituted analogs like 5GL .
- Heterocyclic Moieties : Replacing thiophene (as in Y512-7271) with furan may improve water solubility, as cyclopenta[b]thiophenes exhibit stronger H2O interactions correlating with antifungal activity .
Biological Activity Trends :
- Antifungal Activity : Cyclopenta[d]pyrimidin-2-ones with electron-withdrawing groups (e.g., chlorine in 6F) show potent antifungal activity , suggesting the target compound’s 2,5-dimethylphenyl group (electron-donating) may shift activity toward anticancer or antioxidant roles.
- Solubility-Activity Relationship : Increased H2O interactions in cyclopenta[b]thiophenes correlate with antifungal efficacy ; the target compound’s furan group may similarly enhance solubility and potency.
Structural Modifications and Pharmacokinetics :
- The tetrahydrofuran substituent in 6F offers metabolic stability, whereas the furan in the target compound may increase susceptibility to oxidative metabolism.
- Thione analogs (e.g., dihydropyrimidin-2(1H)-thiones) exhibit altered bioactivity compared to ketones (2-ones), highlighting the importance of the 2-one moiety in the target compound .
Biological Activity
The compound 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.43 g/mol. The structure features a cyclopenta[d]pyrimidine core linked to a sulfanyl group and a furan moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. A notable investigation involved screening a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that this compound exhibited significant cytotoxic effects on cancer cell lines, demonstrating an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.1 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression by affecting cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
In addition to anticancer effects, the compound has been evaluated for its antimicrobial activity . Studies have shown that it possesses significant inhibitory effects against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 10 to 25 µg/mL, indicating potent antimicrobial properties . The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The sulfanyl group may interact with thiol-containing enzymes, modulating their activity.
- Receptor Binding : The furan moiety is hypothesized to bind to specific receptors involved in cell signaling pathways.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A case study published in 2019 explored the use of this compound in combination with standard chemotherapeutic agents. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be exploited in clinical settings .
Q & A
Q. What computational tools reconcile conflicting logP predictions for this lipophilic compound?
- Methodological Answer :
- Consensus logP Calculation : Average predictions from software (e.g., ACD/Labs, ChemAxon) and validate via reversed-phase HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
